Methyl 4-iodo-1H-indole-3-carboxylate Methyl 4-iodo-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 101909-44-8
VCID: VC20848864
InChI: InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
SMILES: COC(=O)C1=CNC2=C1C(=CC=C2)I
Molecular Formula: C10H8INO2
Molecular Weight: 301.08 g/mol

Methyl 4-iodo-1H-indole-3-carboxylate

CAS No.: 101909-44-8

Cat. No.: VC20848864

Molecular Formula: C10H8INO2

Molecular Weight: 301.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-iodo-1H-indole-3-carboxylate - 101909-44-8

Specification

CAS No. 101909-44-8
Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
IUPAC Name methyl 4-iodo-1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
Standard InChI Key RLXRPTKPAIJVLC-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=C1C(=CC=C2)I
Canonical SMILES COC(=O)C1=CNC2=C1C(=CC=C2)I

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 4-iodo-1H-indole-3-carboxylate belongs to the broader family of substituted indoles, featuring a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The compound is characterized by three key functional groups: the indole core structure (with an NH group at position 1), an iodine atom at position 4, and a methyl carboxylate group (–COOCH₃) at position 3. This specific arrangement of substituents distinguishes it from similar compounds such as methyl 3-iodo-1H-indole-2-carboxylate, which has the iodine and ester group at different positions .

Physical and Chemical Properties

Based on structural analysis and comparison with similar indole derivatives, Methyl 4-iodo-1H-indole-3-carboxylate is expected to have the following properties:

PropertyValue/Description
Molecular FormulaC₁₀H₈INO₂
Molecular WeightApproximately 301.08 g/mol
Physical AppearanceCrystalline solid, likely pale yellow to off-white
SolubilityPoorly soluble in water; soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol
Melting PointExpected to be between 150-190°C based on similar indole carboxylates
StabilitySensitive to light and air due to the presence of the iodine atom

The presence of the iodine atom at position 4 creates a unique electron distribution within the molecule that influences its reactivity and potential applications in organic synthesis.

Synthesis Methods

Direct Iodination Approach

The synthesis of Methyl 4-iodo-1H-indole-3-carboxylate can be approached through the selective iodination of methyl 1H-indole-3-carboxylate at the 4-position. This reaction typically requires careful control of reaction conditions to ensure regioselectivity.

A potential synthetic route involves the use of iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine in combination with an appropriate oxidizing agent. Drawing parallels from the synthesis of other iodinated indoles, the reaction would likely require:

  • A suitable solvent system (such as DMF or acetonitrile)

  • Mild reaction conditions to prevent side reactions

  • Careful temperature control to enhance regioselectivity

Alternative Synthesis Routes

An alternative approach may involve the construction of the indole core after the incorporation of the iodine atom. This could be achieved through established indole synthesis methods such as the Fischer indole synthesis or the Larock indole synthesis, starting from appropriately substituted precursors.

The synthesis of structurally similar compounds like methyl 3-iodo-1H-indole-2-carboxylate suggests that controlled reaction conditions are essential for obtaining the desired regioisomer. For instance, the Vilsmeier-Haack formylation has been employed for introducing carbonyl functionalities at the 3-position of indoles, which could be a precursor step before esterification .

Chemical Reactivity

Halogen Exchange Reactions

The iodine atom at the 4-position makes Methyl 4-iodo-1H-indole-3-carboxylate particularly valuable for halogen exchange reactions. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it reactive toward various nucleophilic substitution reactions and metal-catalyzed coupling processes.

Cross-Coupling Reactions

One of the most significant aspects of Methyl 4-iodo-1H-indole-3-carboxylate is its potential utility in cross-coupling reactions. Similar to other iodinated aromatic compounds, it can participate in various palladium-catalyzed coupling reactions:

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingBoronic acids/estersPd(0) catalysts with phosphine ligands4-aryl indole-3-carboxylates
Sonogashira CouplingTerminal alkynesPd/Cu co-catalyst systems4-alkynyl indole-3-carboxylates
Heck ReactionAlkenesPd catalysts with base4-alkenyl indole-3-carboxylates
Stille CouplingOrganotin compoundsPd catalysts4-substituted indole-3-carboxylates

These reactions typically proceed under mild conditions, often requiring bases such as potassium carbonate or triethylamine, and solvents like DMF or tetrahydrofuran (THF) .

Ester Group Reactivity

The methyl ester functionality at the 3-position offers additional reaction possibilities:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to form alternative esters

  • Reduction to alcohols or aldehydes

  • Amidation to form amide derivatives

These transformations provide access to a diverse range of derivatives with potentially varied biological activities.

Analytical Characterization

Spectroscopic Properties

The structural confirmation and purity assessment of Methyl 4-iodo-1H-indole-3-carboxylate typically involve multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with similar indole derivatives, the expected ¹H NMR spectral features would include:

  • A singlet at approximately δ 8.5-9.0 ppm for the NH proton

  • Aromatic protons in the region of δ 7.0-8.0 ppm with specific coupling patterns

  • A singlet at approximately δ 3.8-4.0 ppm for the methyl ester group

The ¹³C NMR spectrum would show distinctive signals for the carbonyl carbon (approximately δ 165-170 ppm), the quaternary carbon bearing the iodine (approximately δ 85-95 ppm due to heavy atom effect), and the methyl carbon of the ester group (approximately δ 50-55 ppm).

Mass Spectrometry

The expected molecular ion peak would appear at m/z 301, with fragmentation patterns showing loss of the methyl group (M-15) and the carboxymethyl group.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods can be employed for purity determination and separation from structural isomers. Typical HPLC conditions might include:

ParameterConditions
ColumnC18 reversed-phase
Mobile PhaseGradient of acetonitrile and water
DetectionUV at 254-280 nm
Retention TimeDependent on specific conditions

Structure-Activity Relationships

Comparison with Related Compounds

The position of the iodine atom significantly impacts the compound's properties and reactivity compared to its isomers. For example, methyl 3-iodo-1H-indole-2-carboxylate has different electronic properties due to the alternative arrangement of substituents . Similarly, compounds with different substituents at the 4-position, such as Methyl 4-(trifluoromethyl)indole-3-carboxylate, exhibit different reactivity patterns and potential biological activities.

Electronic Effects

The iodine substituent at position 4 creates specific electronic effects:

  • It acts as an electron-withdrawing group by inductive effect

  • It can participate in halogen bonding interactions

  • It influences the reactivity of neighboring positions (particularly positions 3 and 5)

These electronic effects contribute to the compound's unique chemical behavior and potential interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator